molecular formula C13H17BrN2 B12953535 4-Bromo-1'-methylspiro[indoline-3,4'-piperidine] CAS No. 1160247-26-6

4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]

Katalognummer: B12953535
CAS-Nummer: 1160247-26-6
Molekulargewicht: 281.19 g/mol
InChI-Schlüssel: VKGRLHGMALQLGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic indoline compound that has garnered significant attention in recent years due to its unique structural features and potential biological activities. Spirocyclic compounds are characterized by a spiro junction where two rings are connected through a single atom, in this case, a nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of a key intermediate, 1’-methylspiro[indoline-3,4’-piperidine], with various reagents under specific conditions. One common method involves the reaction of this intermediate with benzenesulfonyl chloride under alkaline conditions to produce its derivatives . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, the bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone (Finkelstein reaction).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol. Substitution reactions can produce a variety of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tumor agent.

    Medicine: Potential use as a therapeutic agent due to its anti-tumor properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. Molecular docking studies have shown that this compound binds strongly to proteins such as CDK, c-Met, and EGFR . These proteins play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth. The binding of the compound to these proteins disrupts their normal function, thereby exerting its anti-tumor effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1’-Methylspiro[indoline-3,4’-piperidine]: The parent compound without the bromine substitution.

    4-Chloro-1’-methylspiro[indoline-3,4’-piperidine]: A similar compound with a chlorine atom instead of bromine.

    4-Fluoro-1’-methylspiro[indoline-3,4’-piperidine]: A similar compound with a fluorine atom instead of bromine.

Uniqueness

4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can enhance the compound’s binding affinity to target proteins, potentially increasing its efficacy as an anti-tumor agent .

Eigenschaften

CAS-Nummer

1160247-26-6

Molekularformel

C13H17BrN2

Molekulargewicht

281.19 g/mol

IUPAC-Name

4-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C13H17BrN2/c1-16-7-5-13(6-8-16)9-15-11-4-2-3-10(14)12(11)13/h2-4,15H,5-9H2,1H3

InChI-Schlüssel

VKGRLHGMALQLGM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)CNC3=C2C(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.